Nifurtimox

描述

属性

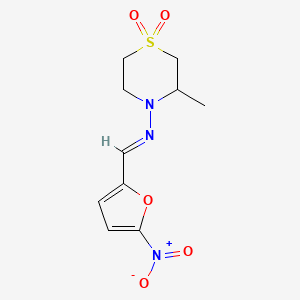

IUPAC Name |

(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFHIAQFJWUCFH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

550.3±50.0 | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23256-30-6, 39072-15-6, 39072-16-7 | |

| Record name | Nifurtimox [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifurtimox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFURTIMOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

177-183 | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Nifurtimox's Mechanism of Action Against Trypanosoma cruzi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifurtimox (B1683997), a 5-nitrofuran derivative, is a cornerstone in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. This document provides an in-depth technical overview of the molecular mechanisms underpinning its trypanocidal activity. This compound is a prodrug that requires bioactivation within the parasite, a process central to its efficacy and selectivity. This guide synthesizes current understanding, focusing on the dual mechanisms of reductive and oxidative stress, presenting key quantitative data, detailing experimental protocols, and visualizing the core pathways involved.

The Dual Mechanism of Action: Reductive and Oxidative Stress

The trypanocidal effect of this compound is not attributed to the drug itself, but to the reactive metabolites generated upon its reduction within Trypanosoma cruzi. This bioactivation is primarily mediated by a specific parasitic enzyme, a type I nitroreductase (NTR), which is absent in mammalian hosts, forming the basis of the drug's selectivity.[1][2] The activation process leads to two interconnected, yet distinct, mechanisms of parasite killing: reductive stress through the formation of cytotoxic metabolites and oxidative stress via the generation of reactive oxygen species (ROS).

Reductive Activation by Type I Nitroreductase: The Dominant Pathway

The prevailing and more recent evidence points to the reductive activation of this compound by a mitochondrial, NADH-dependent type I nitroreductase (TcNTR) as the principal mechanism of its anti-trypanosomal action.[3][4][5] This enzyme is oxygen-insensitive, meaning it can efficiently reduce this compound even in the presence of oxygen.[6][7]

The activation proceeds via a two-electron reduction of the nitro group on the furan (B31954) ring of this compound. This process generates highly reactive, unstable intermediates that ultimately lead to the formation of a cytotoxic unsaturated open-chain nitrile metabolite.[6][8] This nitrile derivative is a potent electrophile that can form covalent adducts with various cellular macromolecules, including proteins, lipids, and DNA, leading to widespread cellular dysfunction and parasite death.[2] A key finding is that this unsaturated nitrile metabolite is equally toxic to both the parasite and mammalian cells, underscoring that the selectivity of this compound lies in its preferential activation within the parasite by TcNTR.[6]

Resistance to this compound has been directly linked to the downregulation or mutation of the gene encoding this type I nitroreductase, further solidifying its central role in the drug's mechanism of action.[3]

Oxidative Stress: A Contributing Factor

The older, classical hypothesis for this compound's mechanism of action centers on the induction of oxidative stress. This pathway involves the one-electron reduction of this compound, a reaction that can be catalyzed by type II nitroreductases, which are oxygen-sensitive. This reduction forms a nitro anion radical. In the presence of molecular oxygen, this radical can participate in a futile cycling reaction, where it transfers an electron to oxygen to generate a superoxide (B77818) radical (O₂⁻) and regenerate the parent this compound molecule.[9]

The accumulation of superoxide radicals and their downstream products, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), can overwhelm the parasite's antioxidant defenses, leading to oxidative damage to cellular components and ultimately, cell death.[9] However, some studies suggest that this redox cycling and significant ROS production only occur at this compound concentrations much higher than those required for its anti-proliferative effects.[10] More recent research indicates that while this compound treatment can lead to a decrease in the mitochondrial membrane potential, it does not significantly increase the levels of mitochondrial reactive oxygen species.[11][12] This suggests that while oxidative stress may play a role, it is likely not the primary trypanocidal mechanism.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and cytotoxicity of this compound and its key metabolite.

Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi

| Parasite Stage | T. cruzi Strain(s) | IC50 (µM) | Reference(s) |

| Epimastigotes | Multiple strains | 2.46 ± 2.25 | [13] |

| Epimastigotes | Multiple strains from patients | 5.301 ± 1.973 to 104.731 ± 4.556 | [14] |

| Amastigotes (intracellular) | Multiple strains | 2.62 ± 1.22 | [13] |

| Amastigotes (intracellular) | VD strain | 0.51 | [15] |

| Amastigotes (intracellular) | Tulahuen | Submicromolar | [16] |

| Trypomastigotes | Multiple strains | 3.60 ± 2.67 | [13] |

| Trypomastigotes | VD strain | 31.17 | [15] |

Table 2: Cytotoxicity of this compound and its Metabolite

| Compound | Cell Line | CC50 (µM) | Reference(s) |

| This compound | Vero | >30 | [15] |

| This compound | U2OS | >30 | [17] |

| This compound | THP-1 | 30.0 ± 1.0 | [6] |

| Unsaturated open-chain nitrile | THP-1 | 5.4 ± 1.1 | [6] |

Table 3: Enzyme Kinetic Parameters for T. cruzi Type I Nitroreductase with this compound

| Parameter | Value | Reference(s) |

| Km | Not reported; does not follow classic Michaelis-Menten kinetics | [6][7] |

| Vmax | Not reported | [6][7] |

| kcat | Not reported | [6][7] |

Note: The literature indicates that the interaction between this compound and T. cruzi type I nitroreductase is complex and does not adhere to a standard ping-pong kinetic model. As such, specific kinetic constants are not available.

Table 4: Quantitative Analysis of Reactive Oxygen Species (ROS) Production

| ROS Species | Experimental Condition | Fold Increase/Concentration | Reference(s) |

| Superoxide anion | Homogenates of T. cruzi + this compound + NAD(P)H | Increased rate of production | [9] |

| Hydrogen peroxide | Homogenates of T. cruzi + this compound + NAD(P)H | Increased rate of production | [9] |

| Mitochondrial ROS | Epimastigotes treated with this compound | No significant increase | [11][12] |

Note: While early studies demonstrated this compound-induced ROS production in parasite homogenates, more recent studies on intact parasites suggest that significant mitochondrial ROS generation is not a primary event.

Experimental Protocols

In Vitro Anti-Trypanosomal Activity Assay (Intracellular Amastigotes)

This protocol is a summary of commonly used methods to determine the half-maximal inhibitory concentration (IC50) of a compound against the clinically relevant intracellular amastigote stage of T. cruzi.

-

Cell Culture: Maintain a suitable host cell line (e.g., Vero, L6, or U2OS cells) in appropriate culture medium supplemented with fetal bovine serum.

-

Infection: Seed host cells in 96-well plates and allow them to adhere. Infect the host cell monolayer with trypomastigotes at a defined multiplicity of infection (e.g., 10:1).

-

Compound Addition: After an incubation period to allow for parasite invasion (e.g., 24 hours), wash the wells to remove extracellular trypomastigotes. Add fresh medium containing serial dilutions of this compound or the test compound.

-

Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 72-96 hours).

-

Quantification of Parasite Load:

-

Microscopy: Fix and stain the cells (e.g., with Giemsa or DAPI). Manually or automatically count the number of amastigotes per host cell.

-

Reporter Gene Assay: Use a T. cruzi strain engineered to express a reporter gene (e.g., β-galactosidase or luciferase). Lyse the cells and add the appropriate substrate to measure the reporter activity, which correlates with the number of viable parasites.

-

-

Data Analysis: Plot the percentage of parasite inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis.[15][16][18]

Cytotoxicity Assay (CC50 Determination)

This protocol outlines the determination of the half-maximal cytotoxic concentration (CC50) of a compound on a mammalian cell line.

-

Cell Seeding: Seed a mammalian cell line (e.g., Vero, L6, or U2OS) in 96-well plates at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound or the test compound to the wells.

-

Incubation: Incubate the plates for a duration similar to the anti-trypanosomal activity assay (e.g., 72-96 hours).

-

Viability Assessment:

-

Resazurin (B115843) Assay: Add resazurin solution to each well and incubate. Measure the fluorescence, which is proportional to the number of viable, metabolically active cells.

-

MTT Assay: Add MTT solution and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.

-

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the CC50 value using a non-linear regression analysis.[15][19] The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.

Nitroreductase Activity Assay

This spectrophotometric assay measures the activity of the T. cruzi type I nitroreductase by monitoring the reduction of this compound.

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADH as the electron donor, and this compound.

-

Enzyme Addition: Initiate the reaction by adding a purified recombinant T. cruzi type I nitroreductase.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength where this compound absorbs (e.g., 435 nm), which corresponds to its reduction.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of this compound.[6]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting intracellular ROS using a fluorescent probe.

-

Parasite Preparation: Harvest T. cruzi epimastigotes or trypomastigotes and wash them in a suitable buffer.

-

Probe Loading: Incubate the parasites with a cell-permeable fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or MitoSOX Red for mitochondrial superoxide.

-

Treatment: Treat the probe-loaded parasites with this compound, a positive control (e.g., hydrogen peroxide or antimycin A), and a negative control (vehicle).

-

Fluorescence Measurement: After a defined incubation period, measure the fluorescence of the parasite suspension using a fluorometer or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates an increase in intracellular ROS.[11][12]

Visualizations

Caption: Reductive activation pathway of this compound in T. cruzi.

Caption: Workflow for in vitro anti-amastigote activity assay.

Conclusion

The mechanism of action of this compound against Trypanosoma cruzi is a multifaceted process primarily driven by the parasite-specific activation of the prodrug by a type I nitroreductase. The resulting reductive stress, leading to the formation of a highly cytotoxic unsaturated open-chain nitrile, is now considered the dominant trypanocidal pathway. While the induction of oxidative stress contributes to the drug's effects, its role appears to be secondary. A thorough understanding of these molecular interactions is crucial for the development of novel therapeutic strategies against Chagas disease, potentially through the design of new drugs that are more efficiently activated by the parasite's nitroreductase or by targeting other components of these pathways. Further research to elucidate the precise enzyme kinetics and the full spectrum of downstream cellular damage will be invaluable in these efforts.

References

- 1. Trypanosoma cruzi response to the oxidative stress generated by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. article.aascit.org [article.aascit.org]

- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity [frontiersin.org]

- 13. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

- 16. dndi.org [dndi.org]

- 17. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Nifurtimox and Its Impact on Parasite DNA Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifurtimox (B1683997), a 5-nitrofuran compound, is a cornerstone in the treatment of parasitic infections, notably Chagas disease caused by Trypanosoma cruzi. Its efficacy is intrinsically linked to its ability to compromise the genomic integrity of the parasite. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces DNA damage in parasites. It details the bioactivation pathways of the drug, the resulting cytotoxic metabolites, and the subsequent damage to parasite DNA. Furthermore, this document outlines key experimental protocols for assessing this DNA damage, presents quantitative data on the drug's activity, and visualizes the complex molecular interactions and experimental workflows involved.

Core Mechanism of Action: From Prodrug to Genotoxin

This compound is a prodrug, meaning it requires intracellular metabolic activation to exert its cytotoxic effects. The selective toxicity of this compound against parasites like T. cruzi is primarily due to the presence of specific parasite enzymes that are absent or have low activity in mammalian host cells.[1][2] The activation process follows two main pathways:

1.1. Type I Nitroreductase (NTR) Pathway (Oxygen-Insensitive)

The principal mechanism for this compound's selective toxicity involves its activation by a parasite-specific type I nitroreductase (NTR).[3][4][5][6] This enzyme catalyzes a two-electron reduction of the nitro group on the furan (B31954) ring, a process that is insensitive to the presence of oxygen.[3][7] This reduction generates highly reactive and toxic intermediate metabolites.

-

Formation of Unsaturated Open-Chain Nitriles: The reduction by type I NTR leads to the fragmentation of the furan ring, yielding an unsaturated open-chain nitrile.[3][4][5][8] This nitrile metabolite is a potent cytotoxin that displays equivalent growth-inhibitory properties against both parasite and mammalian cells.[3][6] The selectivity of this compound, therefore, lies not in the ultimate target of the metabolite, but in the parasite-specific enzyme that creates it.[3][4]

-

Generation of Nitrenium Ions: Further processing of the reduced nitro group can lead to the formation of electrophilic nitrenium ions.[9] These reactive cations are capable of forming covalent adducts with cellular macromolecules, including DNA, leading to strand breaks and other lesions.[6][9]

1.2. Type II Nitroreductase (NTR) Pathway (Oxygen-Sensitive)

A secondary, less selective mechanism involves type II NTRs, which are present in both parasite and host cells.[10] These enzymes perform a one-electron reduction of this compound, producing a nitro anion radical.

-

Futile Cycling and Oxidative Stress: In the presence of oxygen, this radical can transfer its electron to molecular oxygen, regenerating the parent this compound molecule and producing a superoxide (B77818) radical (O₂⁻).[6] This process, known as futile cycling, leads to the generation of a cascade of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[11] This surge in ROS induces a state of severe oxidative stress within the parasite.[11]

-

Oxidative DNA Damage: The generated ROS can directly damage DNA by oxidizing nucleobases, with 8-oxoguanine being a common lesion, and by inducing single- and double-strand breaks in the DNA backbone.[1][11] The parasite's antioxidant systems are often less robust than those of mammalian cells, making them more vulnerable to this oxidative assault.[11]

The combined action of cytotoxic metabolites and oxidative stress culminates in significant damage to the parasite's nuclear and mitochondrial DNA, disrupting vital genetic processes, inhibiting replication, and ultimately triggering cell death.[10][11][12]

Visualizing the Pathways

This compound Bioactivation and DNA Damage Pathway

Caption: this compound bioactivation pathways leading to DNA damage in parasites.

Parasite DNA Damage Response (DDR)

Caption: Generalized DNA Damage Response (DDR) pathway in trypanosomes.

Quantitative Data on this compound Activity

The susceptibility of Trypanosoma cruzi to this compound varies depending on the parasite strain, its life cycle stage, and the specific assay conditions. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi

| Parasite Stage | DTU | Strain(s) | IC₅₀ (µM) | Reference(s) |

| Epimastigote | TcI | Multiple | 3.65 ± 2.94 | [7] |

| Epimastigote | TcII | Multiple | 1.10 ± 0.35 | [7] |

| Epimastigote | TcV | Multiple | 1.34 ± 0.35 | [7] |

| Trypomastigote | TcI | Multiple | 5.34 ± 3.48 | [7] |

| Trypomastigote | TcII | Multiple | 1.63 ± 0.44 | [7] |

| Trypomastigote | TcV | Multiple | 1.70 ± 0.60 | [7] |

| Amastigote | TcI | Multiple | 3.51 ± 1.25 | [7] |

| Amastigote | TcII | Multiple | 1.62 ± 0.44 | [7] |

| Amastigote | TcV | Multiple | 1.58 ± 0.42 | [7] |

| Amastigote | Y | - | 0.72 ± 0.15 | [8] |

| Amastigote | Tulahuen | - | 0.23 ± 0.01 | [5] |

| Amastigote | DM28c | - | 0.17 ± 0.01 | [5] |

| DTU: Discrete Typing Unit |

Table 2: Cytotoxicity of this compound and its Metabolite

| Compound | Cell Type | IC₅₀ (µM) | Reference |

| This compound | T. brucei (bloodstream) | 2.9 ± 0.3 | [6] |

| Unsaturated Nitrile Metabolite | T. brucei (bloodstream) | 5.3 ± 1.0 | [6] |

| This compound | Mammalian THP-1 | 30.0 ± 1.0 | [6] |

| Unsaturated Nitrile Metabolite | Mammalian THP-1 | 5.4 ± 1.1 | [6] |

Table 3: Genotoxicity and Parasite Load Reduction

| Parameter | Organism/System | Observation | Reference(s) |

| Chromosomal Aberrations | Pediatric Patients | 13-fold increase post-treatment | [10] |

| Parasite Load (qPCR) | Chronic Chagas Patients | PCR positivity fell from 52% to 1% at one year | [2] |

| Parasite Load (qPCR) | Chronic Chagas Patients | Pre-therapy: 18/21 positive; Post-therapy: 6/21 positive | [13] |

Experimental Protocols for Assessing DNA Damage

Several methods can be employed to detect and quantify this compound-induced DNA damage in parasites. Below are detailed protocols for key assays.

Workflow for DNA Damage Assessment

Caption: Experimental workflow for assessing this compound-induced DNA damage.

Immunofluorescence Assay for γH2A (Double-Strand Break Marker)

This protocol is adapted from methods developed for detecting DNA double-strand breaks (DSBs) in T. cruzi and T. brucei.[3][11][12][14][15] The phosphorylation of histone H2A (to form γH2A) at the site of a DSB is an early and specific marker of this type of DNA damage.

Materials:

-

Vero cells and T. cruzi parasites

-

384-well imaging plates

-

This compound stock solution

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilizing solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-γH2A (specific for trypanosome epitope)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear stain (e.g., Hoechst dye or DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding and Infection: Seed Vero cells into a 384-well imaging plate. Allow them to adhere overnight. Infect the Vero cell monolayer with T. cruzi trypomastigotes and allow the infection to establish for 24-48 hours, resulting in intracellular amastigotes.

-

Drug Treatment: Treat the infected cells with a range of this compound concentrations for a defined period (e.g., 6, 12, or 24 hours). Include untreated infected cells as a negative control and a known DSB-inducing agent (e.g., etoposide) as a positive control.

-

Fixation: Carefully aspirate the medium and wash the wells with PBS. Fix the cells by adding 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the wells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the wells three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-γH2A antibody in blocking buffer. Add the diluted antibody to the wells and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Add to the wells and incubate for 1 hour at room temperature, protected from light.

-

Staining and Imaging: Wash the wells three times with PBS. Add a solution containing a nuclear stain (e.g., Hoechst) for 10 minutes. Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2A foci within the nucleus of intracellular amastigotes. The increase in γH2A foci per nucleus directly correlates with the level of DNA double-strand breaks.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18][19] Under alkaline conditions, it can detect both single- and double-strand breaks.

Materials:

-

This compound-treated and control parasites

-

Microscope slides pre-coated with normal melting point agarose (B213101)

-

Low melting point (LMP) agarose

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline unwinding and electrophoresis buffer (NaOH, EDTA, pH >13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green I or propidium (B1200493) iodide)

-

Horizontal gel electrophoresis tank

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Preparation: Harvest parasites after this compound treatment. Wash with ice-cold PBS and resuspend at a concentration of ~1-2 x 10⁵ cells/mL. All subsequent steps should be performed under dimmed light to prevent UV-induced DNA damage.

-

Embedding in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 50-75 µL of this mixture onto a pre-coated slide, spreading it into a thin layer. Allow to solidify at 4°C for 10 minutes.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with cold alkaline electrophoresis buffer, ensuring the slides are covered. Let the slides sit for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Carefully remove the slides and wash them gently three times with neutralization buffer. Stain the DNA by adding a drop of SYBR Green I solution and incubating for 5-10 minutes in the dark.

-

Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are all indicators of the extent of DNA damage.

TUNEL Assay (Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling)

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21][22][23][24] It labels the 3'-hydroxyl termini of DNA strand breaks.

Materials:

-

This compound-treated and control parasites

-

Fixation and permeabilization buffers (as in section 4.2)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTPs, e.g., BrdUTP or FITC-dUTP)

-

Appropriate buffers and stop solutions (kit-dependent)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation, Fixation, and Permeabilization: Harvest parasites and prepare them on slides (for microscopy) or in suspension (for flow cytometry). Fix and permeabilize the cells as described in the immunofluorescence protocol (Section 4.2, steps 3-4).

-

TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified, dark chamber. This allows the TdT enzyme to label the free 3'-OH ends of fragmented DNA.

-

Stopping the Reaction: Wash the cells to remove unincorporated nucleotides. If using a kit with a stop buffer, apply it as directed.

-

Detection (if using an indirect method): If using BrdUTP, an additional step with a fluorescently-labeled anti-BrdU antibody is required.

-

Analysis: Counterstain the nuclei with DAPI. Analyze the samples using a fluorescence microscope to visualize TUNEL-positive nuclei (indicating DNA fragmentation) or by flow cytometry to quantify the percentage of TUNEL-positive cells in the population.

Conclusion

This compound exerts its potent anti-parasitic effects through a multi-pronged assault on the parasite's genomic stability. The primary activation by parasite-specific type I nitroreductases generates highly cytotoxic metabolites that directly damage DNA. This is often complemented by a secondary mechanism involving ROS-induced oxidative damage. The resulting DNA lesions, including single- and double-strand breaks and base modifications, overwhelm the parasite's DNA repair capacity, leading to cell cycle arrest and death. The experimental protocols detailed herein provide robust methods for researchers to investigate and quantify this genotoxic activity, aiding in the continued study of this compound's mechanism and the development of novel anti-parasitic agents that exploit similar pathways.

References

- 1. DNA Repair Pathways in Trypanosomatids: from DNA Repair to Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. DNA damage and oxidative stress in human cells infected by Trypanosoma cruzi | PLOS Pathogens [journals.plos.org]

- 5. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Trypanosoma cruzi infection induces DNA double-strand breaks and activates DNA damage response pathway in host epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A [bio-protocol.org]

- 15. Trypanosomal histone γH2A and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 22. DNA Fragmentation Assay Kits (TUNEL) | MBL Life Sience -GLOBAL- [mblbio.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Nifurtimox Activation by Nitroreductases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifurtimox (B1683997), a 5-nitrofuran derivative, is a crucial therapeutic agent for treating trypanosomal infections, including Chagas disease and human African trypanosomiasis. Its efficacy is dependent on its activation within the parasite by a specific class of enzymes known as nitroreductases. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning this compound activation, with a particular focus on the differential roles of Type I and Type II nitroreductases. We delve into the cytotoxic metabolites generated, the basis for the drug's selectivity, and present detailed experimental protocols for studying this activation process. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this critical drug activation pathway.

Introduction: The Dual Pathways of this compound Bioactivation

This compound is a prodrug, meaning it requires metabolic activation to exert its trypanocidal effects.[1] This activation is mediated by nitroreductases (NTRs), a diverse group of enzymes that catalyze the reduction of nitro groups. The key to understanding this compound's mechanism of action and its selective toxicity lies in the distinction between two main types of NTRs: Type I and Type II.

Type I Nitroreductases: The Parasite's Achilles' Heel

Predominantly found in bacteria and certain protozoa, including Trypanosoma cruzi and Trypanosoma brucei, Type I NTRs are oxygen-insensitive flavoenzymes.[2] These enzymes catalyze a four-electron reduction of the nitro group on this compound, proceeding through nitroso and hydroxylamine (B1172632) intermediates to ultimately form a saturated amine.[1] In the case of this compound, this reduction leads to the opening of the furan (B31954) ring and the generation of a highly cytotoxic unsaturated open-chain nitrile.[1][3] This metabolite is believed to be a primary mediator of this compound's trypanocidal activity.[1] The expression of this specific Type I NTR in trypanosomes is a major determinant of the drug's selectivity against the parasite.[1][3]

Type II Nitroreductases: A Tale of Futile Cycling and Oxidative Stress

In contrast, mammalian cells primarily express Type II nitroreductases. These enzymes are oxygen-sensitive and catalyze a one-electron reduction of the nitro group, forming a nitro anion radical.[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent this compound molecule, a process known as "futile cycling."[1] A significant consequence of this futile cycle is the generation of superoxide (B77818) anions and other reactive oxygen species (ROS), leading to oxidative stress.[1] While this mechanism was initially thought to be the primary mode of action of this compound, it is now understood to be less significant than the reductive activation by Type I NTRs in the parasite.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activation and cytotoxicity of this compound.

Table 1: Cytotoxicity of this compound and its Metabolite

| Compound | Cell Line | IC50 (µM) |

| This compound | T. brucei (bloodstream form) | 2.9 ± 0.3 |

| Unsaturated Open-Chain Nitrile | T. brucei (bloodstream form) | 5.3 ± 1.0 |

| This compound | Mammalian THP-1 | 30.0 ± 1.0 |

| Unsaturated Open-Chain Nitrile | Mammalian THP-1 | 5.4 ± 1.1 |

Data extracted from Hall et al., 2011.[1]

Table 2: Specific Activity of a Type II Nitroreductase with this compound

| Enzyme Source | Specific Activity |

| Microsomes enriched for human cytochrome P450/cytochrome P450 reductase | 33.3 ± 4.5 normalized fluorescence units min⁻¹ µg protein⁻¹ |

This value reflects the rate of oxygen consumption during the futile cycling of this compound, indicative of Type II nitroreductase activity. Data extracted from Hall et al., 2011.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biochemical pathways and experimental workflows discussed in this guide.

Caption: this compound activation pathways by Type I and Type II nitroreductases.

Caption: Experimental workflow for studying this compound activation.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the investigation of this compound activation by nitroreductases.

Protocol for Type I Nitroreductase Activity Assay

This spectrophotometric assay measures the activity of Type I nitroreductases by monitoring the reduction of this compound.

Materials:

-

Recombinant T. cruzi or T. brucei nitroreductase (TcNTR or TbNTR)

-

This compound

-

NADH

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 435 nm

-

Cuvettes

Procedure:

-

Prepare a standard reaction mixture (1 ml) in a cuvette containing 50 mM Tris-HCl (pH 7.5), 100 µM NADH, and 100 µM this compound.

-

Incubate the mixture at room temperature for 5 minutes to allow for temperature equilibration.

-

Measure the background rate of this compound reduction by monitoring the decrease in absorbance at 435 nm before the addition of the enzyme.

-

Initiate the reaction by adding a known amount of the purified trypanosomal nitroreductase (e.g., 20 µg).

-

Continuously monitor the decrease in absorbance at 435 nm for a set period (e.g., 5-10 minutes).

-

Calculate the rate of this compound reduction using the Beer-Lambert law (ε = 18,000 M⁻¹ cm⁻¹ at 435 nm).[1]

-

Express the Type I nitroreductase activity as micromoles of this compound reduced per minute per milligram of protein.[1]

Protocol for Oxygen Consumption Assay

This fluorescence-based assay is used to measure oxygen consumption during the metabolism of this compound, which is characteristic of Type II nitroreductase activity.

Materials:

-

Oxygen Biosensor System (e.g., from BD Biosciences)

-

Purified nitroreductase (Type I or Type II) or microsomal fractions

-

This compound

-

NAD(P)H

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Glucose and glucose dehydrogenase (optional, to regenerate NAD(P)H)

-

Fluorescence plate reader

Procedure:

-

Prepare a standard 200-µl assay mixture in a microplate well containing 50 mM Tris-HCl (pH 7.5) and 100 µM this compound.

-

Add the enzyme source (e.g., 4 µg of TcNTR or 0.1 µg of cytochrome P450-enriched microsomal fractions).[1]

-

Equilibrate the plate at 27 °C for 15 minutes.

-

If using a NAD(P)H regeneration system, include 1 unit/ml glucose dehydrogenase and 3 mM glucose in the initial mixture.

-

Initiate the reaction by adding 100 µM prewarmed NAD(P)H.

-

Immediately begin monitoring the change in fluorescence over time using a fluorescence plate reader according to the manufacturer's instructions for the oxygen biosensor. An increase in fluorescence signal indicates a decrease in oxygen levels.

-

The rate of oxygen consumption can be calculated from the initial rate of change in fluorescence.

Protocol for LC/MS Analysis of this compound Metabolites

This protocol outlines the general steps for the identification of the unsaturated open-chain nitrile metabolite of this compound using liquid chromatography-mass spectrometry (LC/MS).

Materials:

-

Reaction mixture from a Type I nitroreductase assay where this compound has been fully reduced

-

LC/MS system with a C18 reverse-phase column and an electrospray ionization (ESI) source

-

Formic acid

-

Water (LC/MS grade)

Procedure:

-

Sample Preparation: Centrifuge the reaction mixture to remove any precipitated protein. The supernatant can be directly injected or subjected to solid-phase extraction for concentration and purification if necessary.

-

LC Separation:

-

Inject the sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B.

-

-

MS Detection:

-

Perform mass spectrometry in positive electrospray ionization mode.

-

Scan a mass-to-charge (m/z) range of 50–400.

-

The expected parent molecular ions for the unsaturated open-chain nitrile are [M+H]⁺ at m/z 256 and [M+Na]⁺ at m/z 278.[1]

-

For structural confirmation, perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns.

-

Protocol for Antiproliferative Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

T. brucei bloodstream-form parasites or mammalian cells (e.g., THP-1)

-

Appropriate cell culture medium

-

This compound and purified unsaturated open-chain nitrile

-

96-well plates

-

Alamar Blue or other cell viability reagent

-

Incubator (37 °C, 5% CO₂)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 × 10³ cells/ml for T. brucei or 1 × 10⁴ cells/ml for THP-1 cells) in a final volume of 200 µl per well.[1]

-

Add serial dilutions of this compound or the unsaturated open-chain nitrile to the wells. Include a no-drug control.

-

Incubate the plates at 37 °C for a period appropriate for the cell type (e.g., 3 days for T. brucei or 6 days for THP-1 cells).[1]

-

Add 20 µl of Alamar Blue to each well and incubate for an additional 8–16 hours.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The activation of this compound by a parasite-specific Type I nitroreductase to a cytotoxic unsaturated open-chain nitrile is a pivotal discovery in understanding its mode of action.[1][3] This mechanism explains the drug's selectivity and highlights a key vulnerability in trypanosomes. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this pathway, explore mechanisms of resistance, and develop novel therapeutics that exploit this unique enzymatic activity in pathogenic protozoa. The continued study of this compound's bioactivation will be instrumental in optimizing its use and in the design of next-generation trypanocidal drugs.

References

- 1. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) [mdpi.com]

- 3. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Nifurtimox in Protozoan Parasites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacodynamics of nifurtimox (B1683997), a nitrofuran derivative with significant activity against several protozoan parasites, most notably Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes human African trypanosomiasis (sleeping sickness).[1] This document delves into the core mechanisms of action, metabolic activation, and downstream cytotoxic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: A Dual Pathway to Parasite Death

The precise mechanism of action of this compound has been a subject of extensive research, with current evidence pointing towards a multi-faceted process initiated by the reduction of its 5-nitrofuran group within the parasite.[2][3] this compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect.[2][4][5][6][7][8] This activation is primarily carried out by parasitic nitroreductases (NTRs), which are flavin cofactor-dependent enzymes.[3][9] Two main pathways have been elucidated, both contributing to the drug's trypanocidal activity.

1.1. Reductive Activation by Type I Nitroreductases (Oxygen-Insensitive)

The predominant and more widely accepted mechanism involves the action of type I nitroreductases (NTRs), which are abundantly expressed in trypanosomes but rare in their mammalian hosts.[9] These enzymes catalyze a two-electron reduction of the nitro group on this compound, a process that is insensitive to the presence of oxygen.[4][5][9] This reduction generates a cascade of highly reactive, cytotoxic metabolites.

Key among these metabolites is an unsaturated open-chain nitrile.[4][5][10] This nitrile is a potent cytotoxin that can inhibit the growth of both parasite and mammalian cells at similar concentrations.[4][5][10] The selectivity of this compound, therefore, lies not in the ultimate toxic metabolite itself, but in the parasite-specific expression of the type I NTR required for its generation.[4][5][10] Overexpression of this enzyme in T. brucei leads to hypersensitivity to this compound, while its downregulation confers resistance.[4][6][7]

The reduction of this compound by type I NTRs can also lead to the formation of nitrenium ions, which are known to cause DNA strand breaks, contributing to the drug's genotoxic effects.[9]

1.2. The Oxidative Stress Hypothesis: The Role of Type II Nitroreductases (Oxygen-Sensitive)

An earlier hypothesis, which may still represent a secondary mechanism of action, particularly at higher drug concentrations, involves the one-electron reduction of this compound by type II nitroreductases.[4][9] This reaction is oxygen-sensitive and results in the formation of a nitro anion radical.[4][11] In the presence of molecular oxygen, this radical undergoes "futile cycling," where it transfers its electron to oxygen, regenerating the parent this compound molecule and producing a superoxide (B77818) radical (O₂⁻).[9]

This process initiates a cascade of reactive oxygen species (ROS) generation, including superoxide and hydrogen peroxide (H₂O₂), leading to a state of severe oxidative stress within the parasite.[1][12][13] The resulting oxidative damage targets multiple cellular components, including DNA, lipids, and proteins.[1][2][3] Parasites have less robust antioxidant defense systems compared to mammalian cells, making them more vulnerable to this ROS-induced damage.[1][13] This oxidative stress can also lead to the depletion of intracellular thiols, such as trypanothione, further compromising the parasite's ability to manage redox balance.[2][11]

However, some studies have questioned the primacy of the oxidative stress mechanism, noting that redox cycling is observed at this compound concentrations significantly higher than those required for its anti-proliferative effects.[11]

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated against various protozoan parasites and their different life cycle stages. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values reported in the literature.

| Parasite | Stage | Strain | IC₅₀ (µM) | Reference |

| Trypanosoma cruzi | Amastigote | Y | 0.72 ± 0.15 | [14] |

| Trypanosoma cruzi | Amastigote | Multiple Strains (TcI, TcII, TcV) | Average: 2.62 ± 1.22 | [15] |

| Trypanosoma cruzi | Epimastigote | Multiple Strains (TcI, TcII, TcV) | Average: 2.46 ± 2.25 | [15] |

| Trypanosoma cruzi | Trypomastigote | Multiple Strains (TcI, TcII, TcV) | Average: 3.60 ± 2.67 | [15] |

| Trypanosoma cruzi | Epimastigote | Chacao outbreak isolates | 5.301 ± 1.973 to 104.731 ± 4.556 | [16] |

| Trypanosoma brucei | Bloodstream | S427 | 2.9 ± 0.3 | [11] |

| Leishmania infantum | Promastigote | Multiple Strains | ~6 | [6] |

| Leishmania mexicana | Not specified | Not specified | 11.7 | [8] |

| Parasite | Stage | Strain | EC₅₀ (µM) | Reference |

| Trypanosoma cruzi | Trypomastigote | Dm28c | 10.4 | [8] |

| Trypanosoma cruzi | Amastigote | Dm28c | 0.3 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pharmacodynamics of this compound.

3.1. In Vitro Susceptibility Assay for Trypanosoma cruzi

This protocol is adapted for determining the IC₅₀ of this compound against the intracellular amastigote stage of T. cruzi.

-

Materials:

-

Vero cells (or another suitable host cell line)

-

T. cruzi trypomastigotes

-

DMEM supplemented with 2% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Giemsa stain

-

Microscope

-

-

Procedure:

-

Seed Vero cells in a 96-well plate at a density that allows for the formation of a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well). Incubate at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).

-

Incubate for 12-16 hours to allow for parasite invasion.

-

Wash the wells twice with sterile PBS to remove non-internalized trypomastigotes.

-

Add fresh DMEM with 2% FBS containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., benznidazole).

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

After incubation, fix the cells with methanol and stain with Giemsa.

-

Determine the number of intracellular amastigotes per 100 host cells by microscopic examination.

-

Calculate the percentage of infection inhibition for each drug concentration relative to the vehicle control.

-

Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.

-

3.2. Measurement of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye Rhodamine 123 (Rh123) to assess changes in mitochondrial membrane potential (ΔΨm).

-

Materials:

-

Parasite culture (e.g., T. cruzi epimastigotes)

-

This compound

-

Rhodamine 123 (Rh123) stock solution

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Incubate parasites (e.g., 1 x 10⁷ cells) with the desired concentration of this compound for a specified time (e.g., 2 hours). Include a non-treated control and a positive control treated with FCCP.

-

Wash the cells with PBS.

-

Resuspend the cells in PBS containing Rh123 (e.g., at a final concentration of 10 µM).

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Wash the cells again with PBS to remove excess dye.

-

Analyze the fluorescence of the cell population using a flow cytometer. A decrease in Rh123 fluorescence indicates mitochondrial membrane depolarization.

-

3.3. Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe Dihydrorhodamine 123 (DHR123) to detect intracellular ROS.

-

Materials:

-

Parasite culture

-

This compound

-

Dihydrorhodamine 123 (DHR123)

-

Hydrogen peroxide (H₂O₂) as a positive control

-

PBS

-

Fluorescence plate reader or flow cytometer

-

-

Procedure:

-

Treat parasites with this compound for the desired time and concentration. Include untreated and H₂O₂-treated positive controls.

-

Wash the parasites with PBS.

-

Load the cells with DHR123 (e.g., 50 µM) and incubate for a specified time.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission). An increase in fluorescence indicates an increase in intracellular ROS.

-

3.4. Assessment of DNA Damage (γH2A Assay)

This immunofluorescence assay detects the phosphorylation of histone H2A (γH2A), a marker of DNA double-strand breaks.

-

Materials:

-

Parasites (e.g., intracellular T. cruzi amastigotes on coverslips)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilizing agent (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody against γH2A

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

-

-

Procedure:

-

Treat parasites with this compound.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate with the primary anti-γH2A antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope. The formation of distinct fluorescent foci in the nucleus indicates DNA damage.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound pharmacodynamics.

Caption: Metabolic activation pathways of this compound in protozoan parasites.

Caption: Experimental workflow for in vitro susceptibility testing of this compound.

Caption: Logical relationships in this compound-induced parasite cell death.

References

- 1. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trypanosoma cruzi: A new system for primary culture and isolation of the parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leishmania infantum isolates exhibit high infectivity and reduced susceptibility to amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Trypanosoma cruzi: obtaining extracellular amastigotes and studying their development under different culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Nifurtimox's Impact on Parasite Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifurtimox (B1683997), a nitrofuran derivative, is a crucial therapeutic agent against parasitic infections, notably Chagas disease caused by Trypanosoma cruzi and human African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei.[1][2] Its efficacy is rooted in its unique mechanism of action that profoundly disrupts the parasite's metabolism. This technical guide provides an in-depth exploration of this compound's metabolic impact on parasites, detailing its mechanism of action, effects on key metabolic pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and key processes are visualized through diagrams generated using the DOT language.

Mechanism of Action: A Two-Pronged Attack

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolically activated within the parasite to exert its trypanocidal effects.[3][4][5] This activation is a key to its selective toxicity, as the necessary enzymes are more abundant or active in the parasite than in mammalian host cells.[6] The mechanism of action can be broadly categorized into two interconnected pathways: the generation of cytotoxic metabolites and the induction of oxidative stress.

Reductive Activation and Generation of Cytotoxic Nitriles

The primary activation step involves the reduction of the nitro group of this compound by a parasite-specific type I nitroreductase (NTR).[3][4][5][6][7] This enzyme, which is largely absent in mammalian cells, catalyzes a two-electron reduction of the nitro group, leading to the formation of an unstable hydroxylamine (B1172632) derivative.[8] This intermediate then undergoes a series of reactions that result in the opening of the furan (B31954) ring and the generation of an unsaturated open-chain nitrile.[3][4][6][8] This nitrile metabolite is highly cytotoxic and is considered a primary mediator of this compound's trypanocidal activity.[3][4] These reactive metabolites can cause widespread damage to the parasite by reacting non-specifically with a range of cellular components, including DNA, leading to strand breaks.[6][9]

Induction of Oxidative Stress

While the generation of nitrile metabolites is a key mechanism, the induction of oxidative stress also plays a significant, though debated, role.[10] This process is primarily associated with type II nitroreductases, which are present in both the parasite and host cells.[6] These enzymes catalyze a one-electron reduction of this compound, forming a nitro anion radical. In the presence of oxygen, this radical can participate in a futile cycling reaction, where it transfers an electron to molecular oxygen to generate superoxide (B77818) radicals (O₂⁻) and regenerate the parent this compound molecule.[2][6] The accumulation of superoxide and other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) overwhelms the parasite's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.[1][2]

A critical target of this oxidative stress is trypanothione (B104310) reductase, a key enzyme in the parasite's unique thiol-redox metabolism that is absent in humans.[1][11] Inhibition of this enzyme disrupts the parasite's ability to neutralize ROS, further exacerbating oxidative stress and contributing to cell death.[1]

Quantitative Impact on Parasite Viability and Metabolism

The metabolic disruptions caused by this compound have a quantifiable impact on parasite viability and the levels of key metabolites. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Susceptibility of Trypanosoma cruzi to this compound

| Strain (DTU) | Parasite Stage | IC₅₀ (µM) | IC₉₀ (µM) | Reference |

| Y | Amastigote | 0.72 ± 0.15 | 6.88 ± 4.77 | [12][13] |

| Multiple (TcI, TcII, TcV) | Epimastigote | 0.5 - 5.0 | - | [14] |

| Multiple (TcI, TcII, TcV) | Amastigote | 0.1 - 2.5 | - | [14] |

| Multiple (TcI, TcII, TcV) | Trypomastigote | 0.2 - 3.0 | - | [14] |

IC₅₀: 50% inhibitory concentration; IC₉₀: 90% inhibitory concentration; DTU: Discrete Typing Unit.

Table 2: Metabolomic Changes in Trypanosoma brucei Treated with this compound

| Metabolite Class | Observed Change | This compound Concentration | Time Point | Reference |

| Carbohydrates | Altered levels | 60 µM (lethal dose) | 1-5 hours | [1][15] |

| Nucleotides | Altered levels | 60 µM (lethal dose) | 1-5 hours | [1][15] |

| Thiols | Decreased | 60 µM (lethal dose) | 1-5 hours | [15] |

| (Trypanothione disulfide) | ||||

| (Glutathionyl-cysteine disulfide) |

Table 3: Impact of this compound on Lipid Metabolism in Trypanosoma cruzi

| Lipid Component | Observed Change | Parasite Stage | Reference |

| Unsaturated Fatty Acids | Increased amounts | Epimastigote | [16][17] |

| Linoleic Acid (18:2) | Major component in total esterified lipids | Epimastigote | [16][17] |

Experimental Protocols

The investigation of this compound's metabolic effects employs a range of in vitro and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Susceptibility Assay for Trypanosoma cruzi Amastigotes

This protocol is adapted from studies assessing the anti-trypanosomal activity of this compound on intracellular amastigotes.[3][13]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the intracellular replicative form of T. cruzi.

Materials:

-

Host cell line (e.g., H9c2 cardiomyocytes)

-

T. cruzi trypomastigotes (e.g., Y strain)

-

24-well culture plates with 13 mm coverslips

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Methanol (B129727) (for fixation)

-

Giemsa stain

-

Microscope

Procedure:

-

Cell Seeding: Seed H9c2 cells into 24-well plates containing coverslips at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Infection: Infect the adherent H9c2 cells with T. cruzi trypomastigotes at a parasite-to-host cell ratio of 20:1.

-

Drug Treatment: After 24 hours of infection, remove the medium and add fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and an untreated control should be included. The highest concentration of this compound is typically around 10 µM.

-

Incubation: Incubate the treated, infected cells for 72 hours at 37°C and 5% CO₂.

-

Fixation and Staining: After incubation, wash the cells with PBS, fix with methanol, and stain with Giemsa.

-

Microscopic Analysis: Count at least 200 cells per sample to determine the percentage of infected cells and the number of amastigotes per infected cell.

-

Data Analysis: Calculate the percentage of infection inhibition relative to the untreated control. The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

Untargeted Metabolomics of this compound-Treated Parasites using LC-MS

This protocol provides a general workflow for analyzing the global metabolic changes in parasites upon this compound treatment, based on methodologies described in the literature.[1][8]

Objective: To identify and relatively quantify metabolites that are significantly altered in parasites exposed to this compound.

Materials:

-

Parasite culture (T. brucei or T. cruzi)

-

This compound

-

Quenching solution (e.g., 60% methanol at -78°C)

-

Extraction solvent (e.g., chloroform:methanol:water, 1:3:1)

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., HILIC-Orbitrap)

-

Data analysis software (e.g., XCMS)

Procedure:

-

Parasite Culture and Treatment: Culture parasites to mid-log phase. Treat the parasites with a lethal (e.g., 60 µM for T. brucei) and a sub-lethal concentration of this compound for various time points (e.g., 0, 1, 2, 5 hours).

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity by adding a cold quenching solution. Centrifuge the cells to pellet them, and then extract the metabolites using a cold extraction solvent.

-

LC-MS Analysis: Separate the metabolites using liquid chromatography and detect them using a high-resolution mass spectrometer.

-

Data Processing: Process the raw LC-MS data using software like XCMS for peak detection, alignment, and integration.

-

Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly different between treated and control groups.

-

Metabolite Identification: Identify the significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite database or by tandem mass spectrometry (MS/MS) fragmentation analysis.

Trypanothione Reductase (TR) Inhibition Assay

This protocol is based on a high-throughput screening assay for TR inhibitors.[18]

Objective: To determine the inhibitory effect of this compound or its metabolites on the activity of trypanothione reductase.

Materials:

-

Recombinant TR from T. cruzi

-

Trypanothione disulfide (T[S]₂)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

NADPH

-

Assay buffer (40 mM HEPES, 1 mM EDTA, pH 7.5)

-

384-well microplate

-

Plate reader

Procedure:

-

Assay Principle: This is a coupled enzyme assay. TR reduces T[S]₂ to trypanothione (T[SH]₂). The T[SH]₂ then reduces DTNB to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

-

Reaction Mixture: Prepare a reaction mixture containing TR (e.g., 20 mU/ml), T[S]₂ (e.g., 12 µM), and DTNB (e.g., 200 µM) in the assay buffer.

-

Inhibitor Addition: Add the test compound (this compound or its metabolites) at various concentrations to the wells of a 384-well plate.

-

Enzyme Reaction: Add the reaction mixture to the wells containing the test compound.

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound's efficacy against trypanosomatid parasites is a result of its complex and multifaceted impact on their metabolism. The primary mechanism involves the parasite-specific activation of the prodrug into highly reactive nitrile metabolites that cause extensive cellular damage. Concurrently, the drug induces oxidative stress, further compromising the parasite's viability by overwhelming its antioxidant defenses and inhibiting key enzymes like trypanothione reductase. The quantitative data and experimental protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working to understand and combat these devastating parasitic diseases. Further research focusing on detailed metabolomic and proteomic analyses will continue to refine our understanding of this compound's mode of action and may reveal new targets for the development of next-generation antiparasitic therapies.

References

- 1. Untargeted Metabolomics Reveals a Lack Of Synergy between this compound and Eflornithine against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility to benznidazole, this compound and posaconazole of Trypanosoma cruzi isolates from Paraguay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomic-Based Strategies for Anti-Parasite Drug Discovery [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Untargeted Metabolomics Reveals a Lack Of Synergy between this compound and Eflornithine against Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. Lipid alterations induced by this compound in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]

- 18. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Nifurtimox: A Technical Guide to its Drug Repurposing Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurtimox (B1683997), a nitrofuran compound, has been a long-standing therapeutic agent for parasitic infections, primarily Chagas disease, caused by Trypanosoma cruzi.[1][2] Marketed under the brand name Lampit, its mechanism of action against these protozoa involves the generation of cytotoxic metabolites and reactive oxygen species (ROS) that induce significant DNA damage and oxidative stress within the parasite.[1][2] Recently, compelling preclinical and clinical evidence has emerged, suggesting a promising role for this compound as a repurposed drug in the field of oncology.[3] This guide provides an in-depth technical overview of the current understanding of this compound's anti-tumor properties, its mechanisms of action, and its potential clinical applications in cancer therapy. The initial observation of its anti-cancer potential was serendipitous, noted in a neuroblastoma patient who was treated with this compound for a concurrent Chagas disease infection and subsequently showed tumor regression.[4][5]

Mechanism of Anti-Tumor Action

The anti-cancer activity of this compound is multifactorial, primarily revolving around the induction of oxidative stress and the modulation of key cellular signaling pathways.[3]

Generation of Reactive Oxygen Species (ROS) and Hypoxia-Selectivity